molecular formula C5H6BrN3O2 B3039864 Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate CAS No. 1372711-70-0

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B3039864
CAS No.: 1372711-70-0
M. Wt: 220.02 g/mol
InChI Key: BSHWJBSHZPLXDB-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of 2-Methyl-2H-1,2,3-triazole-4-carboxylate followed by esterification with methanol. The reaction typically requires the use of a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The esterification step involves the use of methanol and a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 5-Substituted-2-Methyl-2H-1,2,3-triazole-4-carboxylates.

    Oxidation: Formation of 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: Formation of 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-methanol.

Scientific Research Applications

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-Chloro-2-Methyl-2H-1,2,3-triazole-4-carboxylate
  • Methyl 5-Iodo-2-Methyl-2H-1,2,3-triazole-4-carboxylate
  • Methyl 5-Fluoro-2-Methyl-2H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of a wide range of derivatives. Additionally, the bromine atom can enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological effects .

Properties

IUPAC Name

methyl 5-bromo-2-methyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-9-7-3(4(6)8-9)5(10)11-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHWJBSHZPLXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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